4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a triisopropylsilyl group attached to the pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom.
Reduction: Reduction reactions may target the pyridine ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines.
Scientific Research Applications
4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and triisopropylsilyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially inhibiting or activating enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a triisopropylsilyl group, which affects its electronic properties and reactivity.
4-(Bromomethyl)pyridine: Features a bromomethyl group, leading to different substitution patterns and reactivity.
Uniqueness: The presence of the triisopropylsilyl group in 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine imparts unique steric and electronic properties, making it a valuable compound for specific synthetic and research applications. Its ability to undergo selective reactions and form stable intermediates distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4-bromo-2-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)10-15-16(18)8-9-19-17(15)20/h8-13H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNRRSIVQLUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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